S1RA hydrochloride
S1RA hydrochloride
S1RA is a sigma-1 (σ1) receptor antagonist (Ki = 17 nM). It is selective for σ1 receptors over σ2 receptors (Ki = 9,300 nM), as well as a panel of 170 additional receptors at 1 µM. S1RA reduces capsaicin-induced mechanical allodynia, formalin-induced licking and biting behavior, and partial sciatic nerve ligation-induced thermal hyperalgesia in mice (ED50s = 26.3, 43.7, and 18.8 mg/kg, respectively). It also enhances fentanyl- or loperamide-induced analgesia without affecting gastrointestinal transit in mice.
E-52862, also known as S1RA, is a selective sigma-1 receptor antagonist, with a reported binding affinity of Ki = 17.0 ± 7.0 nM, selective over the sigma-2 receptor and against a panel of other 170 receptors, enzymes, transporters and ion channels. In preclinical studies, S1RA has demonstrated efficacy in relieving neuropathic pain and pain in other sensitizing conditions, associated with an improvement of the emotional negative state. E-52862 attenuates neuropathic pain of different aetiology in rats.
E-52862, also known as S1RA, is a selective sigma-1 receptor antagonist, with a reported binding affinity of Ki = 17.0 ± 7.0 nM, selective over the sigma-2 receptor and against a panel of other 170 receptors, enzymes, transporters and ion channels. In preclinical studies, S1RA has demonstrated efficacy in relieving neuropathic pain and pain in other sensitizing conditions, associated with an improvement of the emotional negative state. E-52862 attenuates neuropathic pain of different aetiology in rats.
Brand Name:
Vulcanchem
CAS No.:
1265917-14-3
VCID:
VC0526779
InChI:
InChI=1S/C20H23N3O2.ClH/c1-16-14-20(25-13-10-22-8-11-24-12-9-22)21-23(16)19-7-6-17-4-2-3-5-18(17)15-19;/h2-7,14-15H,8-13H2,1H3;1H
SMILES:
CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4.Cl
Molecular Formula:
C20H24ClN3O2
Molecular Weight:
373.9 g/mol
S1RA hydrochloride
CAS No.: 1265917-14-3
Cat. No.: VC0526779
Molecular Formula: C20H24ClN3O2
Molecular Weight: 373.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | S1RA is a sigma-1 (σ1) receptor antagonist (Ki = 17 nM). It is selective for σ1 receptors over σ2 receptors (Ki = 9,300 nM), as well as a panel of 170 additional receptors at 1 µM. S1RA reduces capsaicin-induced mechanical allodynia, formalin-induced licking and biting behavior, and partial sciatic nerve ligation-induced thermal hyperalgesia in mice (ED50s = 26.3, 43.7, and 18.8 mg/kg, respectively). It also enhances fentanyl- or loperamide-induced analgesia without affecting gastrointestinal transit in mice. E-52862, also known as S1RA, is a selective sigma-1 receptor antagonist, with a reported binding affinity of Ki = 17.0 ± 7.0 nM, selective over the sigma-2 receptor and against a panel of other 170 receptors, enzymes, transporters and ion channels. In preclinical studies, S1RA has demonstrated efficacy in relieving neuropathic pain and pain in other sensitizing conditions, associated with an improvement of the emotional negative state. E-52862 attenuates neuropathic pain of different aetiology in rats. |
|---|---|
| CAS No. | 1265917-14-3 |
| Molecular Formula | C20H24ClN3O2 |
| Molecular Weight | 373.9 g/mol |
| IUPAC Name | 4-[2-(5-methyl-1-naphthalen-2-ylpyrazol-3-yl)oxyethyl]morpholine;hydrochloride |
| Standard InChI | InChI=1S/C20H23N3O2.ClH/c1-16-14-20(25-13-10-22-8-11-24-12-9-22)21-23(16)19-7-6-17-4-2-3-5-18(17)15-19;/h2-7,14-15H,8-13H2,1H3;1H |
| Standard InChI Key | SHRYQZBTQDMGLZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4.Cl |
| Canonical SMILES | CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4.Cl |
| Appearance | Solid powder |
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